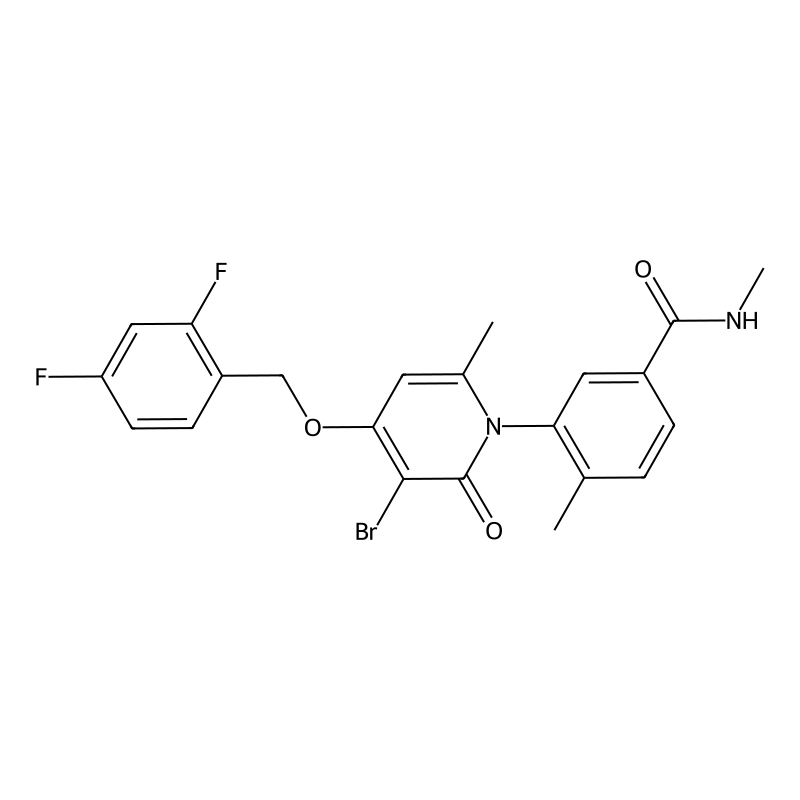

PH-797804

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of p38 Mitogen-Activated Protein Kinase (p38α MAPK)

The primary research focus for 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, also identified by the codes BDBM50314073 and CHEMBL1088751, lies in its potential to inhibit p38 mitogen-activated protein kinase (p38α MAPK). This enzyme plays a crucial role in inflammatory responses and cellular stress signaling pathways .

Studies have shown that BDBM50314073 demonstrates binding affinity to p38α MAPK. Reported inhibition constants (Ki) are in the nanomolar range (2.90 nM and 5.80 nM) . Further research is needed to fully understand the mechanism of this inhibition and its potential therapeutic applications in inflammatory diseases.

PH-797804 is a small molecule compound identified as a potent and selective inhibitor of p38 mitogen-activated protein kinases (MAPK), specifically targeting p38α and p38β isoforms. Its chemical structure is defined by the IUPAC name 3-{3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1,2-dihydropyridin-1-yl}-N,4-dimethylbenzamide, with a molecular formula of C22H19BrF2N2O3 and a CAS number of 586379-66-0. PH-797804 has been primarily investigated for its potential therapeutic applications in treating inflammatory diseases, including osteoarthritis and rheumatoid arthritis .

There is no current information available on the mechanism of action of this compound. The presence of the pyridinone core and the various substituent groups suggests potential for biological activity, but its specific target or mode of action requires further investigation.

- The presence of bromine suggests potential for irritation or other health effects upon exposure.

- The aromatic rings might raise concerns about potential carcinogenicity, although the specific configuration of the molecule would need to be evaluated for risk assessment.

- Formation of the Pyridinone Core: The synthesis begins with the construction of the dihydropyridinone framework, which is crucial for its biological activity.

- Bromination and Fluorination: The introduction of bromine and fluorine substituents enhances the compound's selectivity and potency against p38 MAPK.

- Amide Bond Formation: The final step typically involves forming an amide bond between the pyridinone and a dimethylbenzamide moiety to yield PH-797804 .

PH-797804 exhibits significant anti-inflammatory properties by inhibiting p38 MAPK activity. This inhibition disrupts downstream signaling pathways involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In preclinical studies, PH-797804 demonstrated efficacy in various models of chronic inflammation, significantly alleviating symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .

The synthesis methods for PH-797804 have been detailed in several studies, emphasizing a multi-step process that includes:

- Chiral Synthesis: Utilizing chiral intermediates to ensure the desired stereochemistry of the compound.

- Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

- Purification Techniques: Employing chromatographic methods to isolate and purify the final product .

PH-797804 is under investigation for its therapeutic potential in treating various inflammatory diseases, particularly:

- Osteoarthritis: A degenerative joint disease characterized by inflammation and pain.

- Rheumatoid Arthritis: An autoimmune disorder causing chronic inflammation in joints.

- Other Inflammatory Conditions: Potential applications in broader inflammatory diseases due to its mechanism of action targeting p38 MAPK .

Interaction studies have shown that PH-797804 selectively binds to p38 MAPK with a low nanomolar IC50 value, indicating high potency. Its selectivity profile has been characterized through various assays that measure its binding affinity against other kinases, demonstrating minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with non-specific kinase inhibitors .

PH-797804 belongs to a class of compounds known as p38 MAPK inhibitors. Similar compounds include:

- VX-702: Another selective p38 MAPK inhibitor that has undergone clinical trials for rheumatoid arthritis.

- SB 203580: A well-known p38 MAPK inhibitor used extensively in research settings.

- BIRB 796: A compound with similar activity but different chemical structure.

Comparison TableCompound Chemical Structure Selectivity Clinical Status PH-797804 N/A High Phase II Clinical Trials VX-702 N/A Moderate Completed Clinical Trials SB 203580 N/A Low Research Use BIRB 796 N/A Moderate Research Use

| Compound | Chemical Structure | Selectivity | Clinical Status |

|---|---|---|---|

| PH-797804 | N/A | High | Phase II Clinical Trials |

| VX-702 | N/A | Moderate | Completed Clinical Trials |

| SB 203580 | N/A | Low | Research Use |

| BIRB 796 | N/A | Moderate | Research Use |

PH-797804's uniqueness lies in its high selectivity for p38α/β isoforms compared to other compounds in this class, which often exhibit broader kinase inhibition profiles . This selectivity potentially translates into improved therapeutic outcomes with fewer side effects.

The discovery of PH-797804 originated from a high-throughput screening (HTS) campaign targeting p38 mitogen-activated protein (MAP) kinase, a critical mediator of inflammatory cytokine production. The initial lead compound, SC-25028, was identified from a racemic pyridinone library screened against p38α kinase activity. SC-25028 exhibited moderate potency (IC₅₀ ≈ 1 µM) but suffered from poor metabolic stability, with only 52% of the parent compound remaining after 45 minutes in hepatic microsomal assays.

Structural analysis revealed that SC-25028’s core N-aryl pyridinone scaffold formed critical hydrogen bonds with the kinase’s hinge region, particularly with Met109 and Gly110 residues. However, its unsubstituted benzyloxy group and lack of stereochemical definition limited both selectivity and pharmacokinetic properties. Computational docking studies highlighted opportunities to optimize interactions with the hydrophobic pocket near Thr106, a gatekeeper residue crucial for ATP-competitive binding.

Table 1: Key Properties of SC-25028 vs. PH-797804

| Property | SC-25028 | PH-797804 |

|---|---|---|

| p38α IC₅₀ | 1,200 nM | 2.5 nM |

| Metabolic Stability | 52% (45 min) | >90% (120 min) |

| Kinase Selectivity | 10-fold | >500-fold |

| Rotational Barrier | Not applicable | >30 kcal/mol |

ATP-Competitive Binding Mode and Allosteric Effects

PH-797804 binds to p38α through a distinctive ATP-competitive mechanism that involves several unique structural features distinguishing it from other kinase inhibitors [1] [2]. The compound occupies the ATP-binding site through a specific binding mode that overlaps with the adenine moiety positioning of the natural substrate [10]. Structural comparison between p38γ-adenosine monophosphate-phosphoramidate complexes and PH-797804-p38α co-crystals confirms that the pyridinone moiety of PH-797804 directly competes with the adenine portion of ATP for the same binding site [10].

The ATP-competitive nature of PH-797804 has been definitively established through multiple experimental approaches. Enzymatic kinetic studies demonstrate classic competitive inhibition patterns where increasing ATP concentrations can overcome the inhibitory effects of PH-797804 [7]. Additionally, target engagement studies using NanoBRET kinase assays confirm that PH-797804 can displace ATP-competitive chemical probes from the p38α active site, though with lower affinity compared to traditional ATP-competitive inhibitors [7].

A critical aspect of PH-797804 binding involves the formation of bidentate hydrogen bonds between the pyridinone carbonyl oxygen and the backbone atoms of methionine 109 (Met109) and glycine 110 (Gly110) in the kinase hinge region [1] [2]. This interaction pattern requires an induced conformational change involving a 180-degree rotation of the Met109-Gly110 peptide bond, commonly referred to as the "glycine flip" [1] [2] [11]. This peptide flip represents a significant conformational rearrangement from the native protein structure and is facilitated by the unique conformational flexibility of the glycine residue, which lacks a side chain constraint [11] [12].

The glycine flip mechanism is particularly significant because it creates a binding mode that is inaccessible to most other kinases in the human kinome [11] [12]. The conformational flexibility required for this peptide flip is only available to residues lacking side chains, making glycine uniquely suited for this interaction [11]. According to Ramachandran plot analysis, the flipped backbone conformation adopted by Gly110 upon PH-797804 binding is sterically unavailable to other amino acids that possess side chains [9] [11].

While PH-797804 functions primarily as an ATP-competitive inhibitor, its binding also induces allosteric effects throughout the kinase structure [1] [2]. The compound binding stabilizes the kinase in the DFG-in (Asp-Phe-Gly motif inward) conformation, which represents the active state configuration of the kinase [7]. This contrasts with allosteric inhibitors that typically stabilize the DFG-out inactive conformation [13].

The allosteric effects of PH-797804 binding extend beyond the immediate active site, influencing the overall protein dynamics and potentially affecting substrate recognition and catalytic efficiency [7]. These allosteric changes may contribute to the compound's ability to distinguish between phosphorylated and non-phosphorylated forms of p38α, as demonstrated by its enhanced selectivity for the activated enzyme state [7].

Crystal structures of PH-797804 bound to p38α reveal that the compound adopts a specific binding pose that maximizes complementarity with the protein surface while minimizing unfavorable interactions [1] [14]. The structural data demonstrate that the atropisomeric configuration of PH-797804 is crucial for achieving optimal binding geometry, with the S-atropisomer showing significantly enhanced binding affinity compared to the R-configuration [15] [16].

Structural Determinants of Kinase Selectivity

The exceptional selectivity of PH-797804 for p38α and p38β over other kinases arises from two critical structural determinants encoded within the TXXXG sequence motif present in the kinase hinge region [1] [2] [17]. This motif represents a rare combination of amino acid residues that creates a unique binding environment specifically suited for PH-797804 recognition.

The first selectivity element is threonine 106 (Thr106), which functions as the gatekeeper residue controlling access to a buried hydrophobic pocket [1] [2] [10]. The gatekeeper position is critical for kinase inhibitor selectivity, as it determines the size and accessibility of the hydrophobic pocket that can accommodate inhibitor binding [13] [18]. The small side chain of threonine allows the 2,4-difluorophenyl moiety of PH-797804 to access and occupy this deep hydrophobic pocket, forming favorable lipophilic interactions that contribute significantly to binding affinity [1] [10].

In contrast, p38γ and p38δ isoforms possess methionine residues at the equivalent gatekeeper position [18]. The bulkier methionine side chain effectively blocks access to the hydrophobic pocket, preventing PH-797804 from achieving the same binding mode and dramatically reducing binding affinity [13] [18]. This gatekeeper-dependent selectivity mechanism has been experimentally validated through mutagenesis studies where substitution of threonine with methionine in p38α reduces PH-797804 potency by several orders of magnitude [13].

The second selectivity determinant involves the glycine 110 (Gly110) residue within the kinase hinge, which enables the essential peptide flip required for PH-797804 binding [1] [2] [11]. The absence of a side chain on glycine provides the conformational flexibility necessary for the Met109-Gly110 peptide bond to undergo the 180-degree rotation that facilitates bidentate hydrogen bonding with the pyridinone moiety [11] [12]. This glycine flip creates a unique binding mode that is not accessible to kinases possessing larger amino acids at the equivalent position.

Comprehensive kinome-wide sequence analysis reveals that the combination of threonine at the gatekeeper position and glycine at position 110 is extremely rare among human protein kinases [1] [19]. Only p38α, p38β, and Myt-1 kinase contain both elements of the TXXXG selectivity motif [1] [11]. However, Myt-1 shows only minimal inhibition by PH-797804 (14% at 10 micromolar), which can be attributed to its distant evolutionary relationship to p38 kinases and significant differences in overall active site architecture [9] [11].

The structural basis for PH-797804 selectivity has been further validated through extensive kinase profiling studies [1] [2]. When tested against kinases containing either Thr106 or Gly110 homologs individually, PH-797804 shows less than 20% inhibition at concentrations up to 10 micromolar [10]. This demonstrates that both selectivity elements must be present simultaneously to achieve significant inhibitory activity.

The 2,4-difluorophenyl substitution pattern of PH-797804 provides additional selectivity through optimized interactions within the Thr106-gated hydrophobic pocket [1] [10]. The fluorine atoms enhance binding affinity through favorable electrostatic interactions while maintaining appropriate molecular size for pocket accommodation [1]. The specific positioning and electronics of the difluorophenyl group contribute to the overall selectivity profile by fine-tuning the binding affinity and kinetics.

The atropisomeric nature of PH-797804 represents another critical structural determinant of selectivity [15] [16]. The compound exists as stable atropisomers due to restricted rotation around the N-phenylpyridinone bond, caused by steric hindrance from the 6-methyl and 6'-methyl substituents [15] [16]. Density functional theory calculations predict an extremely high rotational energy barrier exceeding 30 kilocalories per mole, corresponding to a half-life of more than one hundred years at room temperature [15] [16].

The S-atropisomer configuration (PH-797804) shows over 100-fold greater potency compared to the R-atropisomer, demonstrating the critical importance of three-dimensional molecular shape for target recognition [15] [16]. Crystal structure analysis reveals that the S-configuration positions the N-methylbenzamide group in an optimal orientation for surface complementarity, while the R-configuration would encounter unfavorable steric clashes with aspartic acid 112 (Asp112) and asparagine 115 (Asn115) [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GEL7GRJ3R6

Other CAS

586379-66-0

Wikipedia

Dates

2: Gupta J, Igea A, Papaioannou M, Lopez-Casas PP, Llonch E, Hidalgo M, Gorgoulis VG, Nebreda AR. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget. 2015 Apr 20;6(11):8539-51. PubMed PMID: 25890501; PubMed Central PMCID: PMC4496165.

3: Norman P. Investigational p38 inhibitors for the treatment of chronic obstructive pulmonary disease. Expert Opin Investig Drugs. 2015 Mar;24(3):383-92. doi: 10.1517/13543784.2015.1006358. Epub 2015 Jan 20. Review. PubMed PMID: 25599809.

4: Singh D. P38 inhibition in COPD; cautious optimism. Thorax. 2013 Aug;68(8):705-6. doi: 10.1136/thoraxjnl-2013-203498. Epub 2013 Apr 23. PubMed PMID: 23611882.

5: MacNee W, Allan RJ, Jones I, De Salvo MC, Tan LF. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial. Thorax. 2013 Aug;68(8):738-45. doi: 10.1136/thoraxjnl-2012-202744. Epub 2013 Mar 28. PubMed PMID: 23539534.

6: Xing L, Devadas B, Devraj RV, Selness SR, Shieh H, Walker JK, Mao M, Messing D, Samas B, Yang JZ, Anderson GD, Webb EG, Monahan JB. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate. ChemMedChem. 2012 Feb 6;7(2):273-80. doi: 10.1002/cmdc.201100439. Epub 2011 Dec 15. PubMed PMID: 22174080.

7: Selness SR, Devraj RV, Devadas B, Walker JK, Boehm TL, Durley RC, Shieh H, Xing L, Rucker PV, Jerome KD, Benson AG, Marrufo LD, Madsen HM, Hitchcock J, Owen TJ, Christie L, Promo MA, Hickory BS, Alvira E, Naing W, Blevis-Bal R, Messing D, Yang J, Mao MK, Yalamanchili G, Vonder Embse R, Hirsch J, Saabye M, Bonar S, Webb E, Anderson G, Monahan JB. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4066-71. doi: 10.1016/j.bmcl.2011.04.121. Epub 2011 May 11. PubMed PMID: 21641211.

8: Hope HR, Anderson GD, Burnette BL, Compton RP, Devraj RV, Hirsch JL, Keith RH, Li X, Mbalaviele G, Messing DM, Saabye MJ, Schindler JF, Selness SR, Stillwell LI, Webb EG, Zhang J, Monahan JB. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. J Pharmacol Exp Ther. 2009 Dec;331(3):882-95. doi: 10.1124/jpet.109.158329. Epub 2009 Aug 31. PubMed PMID: 19720877.

9: Xing L, Shieh HS, Selness SR, Devraj RV, Walker JK, Devadas B, Hope HR, Compton RP, Schindler JF, Hirsch JL, Benson AG, Kurumbail RG, Stegeman RA, Williams JM, Broadus RM, Walden Z, Monahan JB. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804. Biochemistry. 2009 Jul 14;48(27):6402-11. doi: 10.1021/bi900655f. PubMed PMID: 19496616.